molecular formula C21H16N4O4S B2552015 3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1251606-43-5

3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile

Cat. No. B2552015
CAS RN: 1251606-43-5
M. Wt: 420.44
InChI Key: YWRWVIZPYCJWIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start from simpler precursors. For instance, the first paper describes the synthesis of a series of luminescent benzonitriles with a methoxy pyridine moiety, which is achieved through a series of reactions characterized by spectral techniques . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single crystal X-ray analysis, revealing slightly non-planar unsymmetrical bent structures . These structures are stabilized by nonconventional hydrogen bonding interactions, which could also be relevant to the compound , given its structural complexity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as their liquid crystalline behavior, have been investigated using techniques like polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and variable temperature powder X-ray diffraction (PXRD) . These compounds exhibit different phases depending on the length of the alkoxy chain, which could imply that the compound may also display mesogenic properties. The photophysical properties are characterized by blue emission, which suggests potential applications in optoelectronic devices. The electrochemical study of a related compound provides insights into its band gap and frontier molecular orbital distributions, which are crucial for understanding its electronic properties .

Scientific Research Applications

Photodynamic Therapy

Compounds with structural features similar to the one have been explored for their applications in photodynamic therapy (PDT). For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, which is crucial for the effectiveness of PDT in cancer treatment. These properties highlight the potential of structurally related compounds for medical applications, particularly in developing new photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antiviral Research

Structural analogs have been investigated for their antiviral activities, particularly against HIV. A study on pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives highlighted their potency as anti-HIV agents through the investigation of structure-activity relationships, offering a pathway to developing more effective antiviral medications (Mizuhara et al., 2012).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds using related chemical frameworks has been a significant area of research. These compounds often exhibit a wide range of biological activities, and their synthesis can lead to the development of new drugs and materials. For instance, benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones have been synthesized and shown to possess moderate to good anticancer activity against various cancer cell lines, demonstrating the potential for therapeutic application (Kamal et al., 2011).

Electrochromic Devices

Another area of application is in the development of electrochromic devices (ECDs), where compounds with related structures have been used as components due to their excellent electrochromic properties. This includes their use in high-contrast electrochromic devices, which have applications in smart windows, displays, and low-energy consumption screens (Su, Chang, & Wu, 2017).

properties

IUPAC Name

3-[[4-(3-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-29-18-8-3-7-17(12-18)25-20-19(9-4-10-23-20)30(27,28)24(21(25)26)14-16-6-2-5-15(11-16)13-22/h2-12H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWVIZPYCJWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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